molecular formula C14H23ClN2O2 B1676915 Naepaine hydrochloride CAS No. 614-42-6

Naepaine hydrochloride

Cat. No. B1676915
CAS RN: 614-42-6
M. Wt: 286.8 g/mol
InChI Key: SDNODXJEIFDIKF-UHFFFAOYSA-N
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Description

Naepaine hydrochloride is a compound with the molecular formula C14H22N2O2.ClH and a molecular weight of 286.80 . It is also known by other names such as Ethanol, 2-(pentylamino)-, 1-(4-aminobenzoate), hydrochloride (1:1), Ethanol . It is used as a local anesthetic .


Molecular Structure Analysis

Naepaine hydrochloride has a molecular formula of C14H22N2O2.ClH . The molecular weight is 286.80 . The structure is based on a 2-naphthol framework, which is electron-rich and has multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .


Physical And Chemical Properties Analysis

Naepaine hydrochloride has a molecular formula of C14H22N2O2.ClH and a molecular weight of 286.80 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

properties

IUPAC Name

2-(pentylamino)ethyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12;/h5-8,16H,2-4,9-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNODXJEIFDIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCOC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976959
Record name 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amylsine hydrochloride

CAS RN

614-42-6
Record name Naepaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAEPAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463O18JU8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
LG Chatten, M Pernarowski, L Levi - Journal of the American …, 1959 - Elsevier
… the third group, which includes dibucaine, piperocaine, procaine, and tetracaine hydrochlorides as official drugs in the United States Pharmacopeia as well as naepaine hydrochloride …
Number of citations: 21 www.sciencedirect.com
B Muricatin, M d'Islanda, M Carrageen, M de Islandia… - 1973 - Springer
… Naaldtee 3 289 Nabelbinden, elastisch 7a 944 Nabelkompressen 7a 932 Nabelkraut 3 852 Nabelpfiaster 7a 1000 Nabiline 7a 1000 Nacarat 2 25 3719 Nacasculorinde 3 558 …
Number of citations: 0 link.springer.com
HM Koehler, EG Feldmann - Analytical Chemistry, 1960 - ACS Publications
Methods are described for the identification of localanesthetics in dosage forms, including tablets, oint-ments, jellies, and solutions. Ultraviolet analysis may be used for quan-titative …
Number of citations: 18 pubs.acs.org
L Prolangatum - Magma, 1973 - Springer
… chemische 1 210 N acktschnecke 3 203 NaCMS 3 65 Nacton 2 487 NAD 1 652 2704 Nadisan 2 93 NADP 2 704 Nadragulya-Ievel 3 309 Naepaine 2 277 Naepaine Hydrochloride 2 …
Number of citations: 0 link.springer.com
JB Lloyd - BJA: British Journal of Anaesthesia, 1955 - academic.oup.com
THE present year marks the fiftieth anniversary of one of the major events in the history of anaesthesia; namely the introduction of Novocaine, the first practical synthetic local anaesthetic…
Number of citations: 5 academic.oup.com
PH List, L Hörhammer - … : Wirkstoffgruppen II Chemikalien und Drogen (A …, 1969 - Springer
Lokalanästhesie ist die Methode zur Ausschaltung örtlicher sensibler Reize. Die Wirkung der Lokalanästhetica besteht in einer Blockierung der Erregungsfortleitung im Nerven. Sie …
Number of citations: 0 link.springer.com

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